Cas no 88-10-8 (Diethylcarbamyl chloride)

Diethylcarbamyl chloride structure
Diethylcarbamyl chloride structure
Nome do Produto:Diethylcarbamyl chloride
N.o CAS:88-10-8
MF:C5H10ClNO
MW:135.592000484467
MDL:MFCD00000636
CID:34449
PubChem ID:6916

Diethylcarbamyl chloride Propriedades químicas e físicas

Nomes e Identificadores

    • Diethylcarbamyl chloride
    • N,N-Diethylcarbamoyl chloride
    • N,N-Diethylchloroformamide
    • N,N-Diethylcarbamyl chloride
    • Diethylcarbamoyl Chloride
    • Carbamicchloride,diethyl
    • DECC
    • diethylaminocarbonyl chloride
    • diethylcarbamic acid chloride
    • Diethylcarbamic chloride
    • diethyl-carbamicchlorid
    • diethyl-carbamoylchlorid
    • Diethylcarbamyl chlo
    • diethylchloroformamide
    • N,N-diethylaminocarbonyl chloride
    • N,N-Diethylaminoformyl chloride
    • N,N-diethylcarbamic acid chloride
    • Carbamic chloride, diethyl-
    • Carbamoyl chloride, diethyl-
    • Carbamidoyl chloride, diethyl-
    • Diethylcarbamoylchloride
    • Diethylamid kyseliny chlormravenci
    • N,N-diethylcarbamoylchloride
    • 5RIV1U6H5W
    • Diethylamid kyseliny chlormravenci [Czec
    • CAS-88-10-8
    • Diethylamid kyseliny chlormravenci [Czech]
    • EINECS 201-798-5
    • NSC-512306
    • Carbamic chloride, N,N-diethyl-
    • FT-0629469
    • (DIETHYLAMINO)CARBONYL CHLORIDE
    • F20301
    • N-(CHLOROCARBONYL)DIETHYLAMINE
    • BRN 0506687
    • N,N-diethylcarbamic chloride
    • DIethyl-carbamoyl chloride
    • Tox21_303825
    • InChI=1/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • DTXSID0052598
    • UNII-5RIV1U6H5W
    • Et2NCOCl
    • CHEMBL3559788
    • F0001-2185
    • WLN: GVN2&2
    • N,N-Diethylaminoformyl chloride N,N-Diethylchloroformamide
    • diethyl carbamylchloride
    • EN300-20040
    • A842470
    • 88-10-8
    • SCHEMBL134714
    • diethylcarbamyl choride
    • Diethyl carbamoyl chloride
    • diethyl carbamyl chloride
    • Diethylcarbamoyl chloride, 97%
    • NCGC00357102-01
    • NSC223067
    • W-100419
    • NSC512306
    • HSDB 2657
    • diethylcarbamylchloride
    • AKOS000121213
    • NSC 223067
    • Diethylcarbamic chloride #
    • N,N-diethyl carbamoyl chloride
    • DTXCID1031171
    • AMY25807
    • OFCCYDUUBNUJIB-UHFFFAOYSA-
    • N,N-diethyl chloroformamide
    • CS-0128815
    • D0482
    • NSC-223067
    • DIETHYLCARBAMYL CHLORIDE [HSDB]
    • MFCD00000636
    • Q26840750
    • Chloroformic acid diethylamide
    • LS-50842
    • Carbamic chloride, diethyl- (9CI)
    • Carbamoyl chloride, diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethylcarbamic chloride (ACI)
    • N,NDiethylchloroformamide
    • Carbamoyl chloride, diethyl
    • LS-13060
    • Carbamidoyl chloride, diethyl
    • Carbamic chloride, diethyl
    • DB-002697
    • NS00020896
    • 4-04-00-00379 (Beilstein Handbook Reference)
    • N,NDiethylcarbamoyl chloride
    • MDL: MFCD00000636
    • Inchi: 1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • Chave InChI: OFCCYDUUBNUJIB-UHFFFAOYSA-N
    • SMILES: O=C(N(CC)CC)Cl
    • BRN: 0506687

Propriedades Computadas

  • Massa Exacta: 135.04500
  • Massa monoisotópica: 135.045
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 80.5
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 20.3

Propriedades Experimentais

  • Cor/Forma: Light yellow irritating oily liquid.
  • Densidade: 1.07 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −32 °C (lit.)
  • Ponto de ebulição: 117-123 °C/133 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Índice de Refracção: n20/D 1.451(lit.)
  • Coeficiente de partição da água: hydrolysis
  • PSA: 20.31000
  • LogP: 1.68700
  • Sensibilidade: Moisture Sensitive
  • Solubilidade: Not determined

Diethylcarbamyl chloride Informações de segurança

  • Símbolo: GHS07 GHS08
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H332,H335,H351
  • Declaração de Advertência: P261,P281,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 3265 8/PG 3
  • WGK Alemanha:1
  • Código da categoria de perigo: 20/22-36/37/38-40
  • Instrução de Segurança: S26-S36/37
  • RTECS:FD4025000
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Inert atmosphere,2-8°C(BD105592)
  • Frases de Risco:R20/22; R36/37/38; R40
  • PackingGroup:
  • Classe de Perigo:8
  • TSCA:Yes
  • Termo de segurança:8
  • Grupo de Embalagem:II

Diethylcarbamyl chloride Dados aduaneiros

  • CÓDIGO SH:2903199000
  • Dados aduaneiros:

    China Customs Code:

    2903199000

    Overview:

    2903199000 Saturated chlorinated derivatives of other acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903199000 other saturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Diethylcarbamyl chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007677-25g
Diethylcarbamoyl Chloride
88-10-8 ≥98%
25g
¥108.00 2024-07-09
Oakwood
050653-100g
Diethylcarbamyl chloride
88-10-8 98%
100g
$66.00 2024-07-19
eNovation Chemicals LLC
D409472-25g
Diethylcarbamyl chloride
88-10-8 97%
25g
$175 2024-05-24
Enamine
EN300-20040-2.5g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-20040-10.0g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-20040-25.0g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
25.0g
$35.0 2025-03-21
Oakwood
050653-25g
Diethylcarbamyl chloride
88-10-8 98%
25g
$22.00 2024-07-19
Chemenu
CM350791-500g
N,N-diethylcarbamoyl chloride
88-10-8 95%+
500g
$123 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017577-25g
Diethylcarbamyl chloride
88-10-8 98%
25g
¥79 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108033-500g
Diethylcarbamyl chloride
88-10-8 98%
500g
¥1099.90 2023-09-03

Diethylcarbamyl chloride Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
Referência
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

Método de produção 2

Condições de reacção
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Referência
Synthesis of scutellarein derivatives to increase biological activity and water solubility
Shi, Zhi-Hao; Li, Nian-Guang; Shi, Qian-Ping; Zhang, Wei; Dong, Ze-Xi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6875-6884

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
Referência
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuryl chloride ;  1 h, 20 °C
Referência
Facile S-alkyl thiocarbamate synthesis by a novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur
Mizuno, Takumi; Takahashi, Junko; Ogawa, Akiya, Tetrahedron, 2003, 59(8), 1327-1331

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  6 - 8 h, -10 °C → 0 °C
Referência
Design, synthesis and biological evaluation of 4'-aminochalcone-rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease
Xiao, Ganyuan; Li, Yan; Qiang, Xiaoming; Xu, Rui; Zheng, Yunxiaozhu; et al, Bioorganic & Medicinal Chemistry, 2017, 25(3), 1030-1041

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium chloride
Referência
Enzymatic halogenation of pyrazoles and pyridine derivatives
Franssen, M. C. R.; Van Boven, H. G.; Van der Plas, H. C., Journal of Heterocyclic Chemistry, 1987, 24(5), 1313-16

Método de produção 8

Condições de reacção
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  400 min, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
Referência
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
Referência
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

Método de produção 10

Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite Solvents: Diethyl ether
Referência
Asymmetric nitrogen. 58. Geminal systems 37. N-Chlorodiaziridines
Shustov, G. V.; Denisenko, S. N.; Starovoitov, V. V.; Chervin, I. I.; Kostyanovskii, R. G., Izvestiya Akademii Nauk SSSR, 1988, (7), 1599-606

Método de produção 11

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Referência
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  -10 °C; -10 °C → rt; 6 - 8 h, rt
Referência
Novel cannabidiol-carbamate hybrids as selective BuChE inhibitors: Docking-based fragment reassembly for the development of potential therapeutic agents against Alzheimer's disease
Jiang, Xia; Zhang, Ziwen; Zuo, Jiawei; Wu, Chengyao; Zha, Liang; et al, European Journal of Medicinal Chemistry, 2021, 223,

Método de produção 13

Condições de reacção
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Referência
Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo
Dong, Ze-Xi; Shi, Zhi-Hao; Li, Nian-Guang; Zhang, Wei; Gu, Ting; et al, Chemical Biology & Drug Design, 2016, 87(6), 946-957

Método de produção 14

Condições de reacção
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  170 min, rt
Referência
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Referência
Synthesis and Biological Evaluation of Celastrol Derivatives with Improved Cytotoxic Selectivity and Antitumor Activities
Hu, Xiao-Long; He, Qi-Wei; Long, Huan; Zhang, Li-Xin; Wang, Rong; et al, Journal of Natural Products, 2021, 84(7), 1954-1966

Diethylcarbamyl chloride Raw materials

Diethylcarbamyl chloride Preparation Products

Diethylcarbamyl chloride Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-10-8)N,N-Diethylcarbamyl chloride
1632429
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito